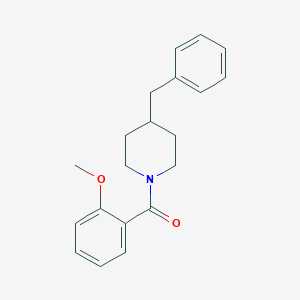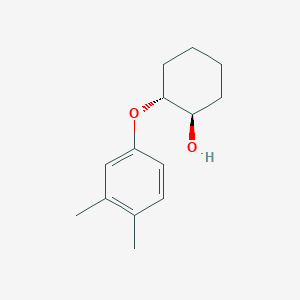
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core substituted with a dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-dimethylphenol.
Formation of the Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3,4-dimethylphenol in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a dimethylphenoxy group. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14-/m1/s1 |
Clave InChI |
TVPSIDZFJVHCIA-ZIAGYGMSSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)O[C@@H]2CCCC[C@H]2O)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC2CCCCC2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


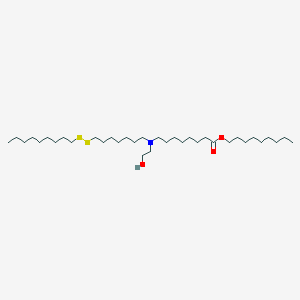
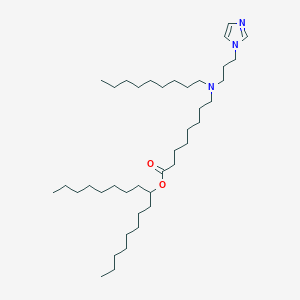
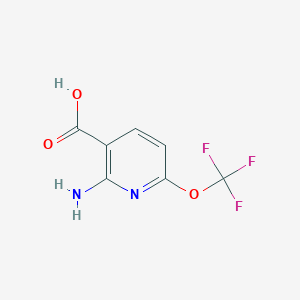
![N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13364813.png)
![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13364825.png)

![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)
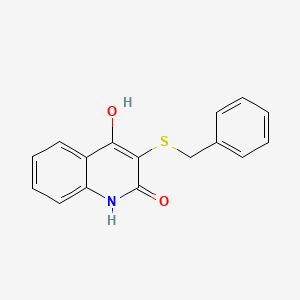
![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
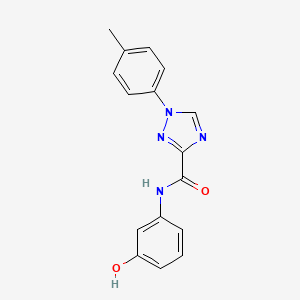
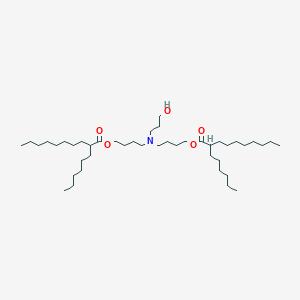
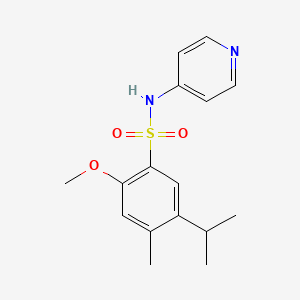
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
